REACTION_CXSMILES
|
S(Cl)([Cl:4])(=O)=O.[CH3:6][O:7][C:8]1[CH:9]=[C:10]([NH:16][C:17](=[O:19])[CH3:18])[CH:11]=[C:12]([O:14][CH3:15])[CH:13]=1>C(C#N)(C)=O>[Cl:4][C:11]1[C:12]([O:14][CH3:15])=[CH:13][C:8]([O:7][CH3:6])=[CH:9][C:10]=1[NH:16][C:17](=[O:19])[CH3:18]
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Name
|
|
Quantity
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26.9 mL
|
Type
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reactant
|
Smiles
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S(=O)(=O)(Cl)Cl
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Name
|
|
Quantity
|
32.9 g
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Type
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reactant
|
Smiles
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COC=1C=C(C=C(C1)OC)NC(C)=O
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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C(=O)(C)C#N
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Type
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CUSTOM
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Details
|
to stir 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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quenched by dropwise addition of a saturated aqueous solution of sodium bicarbonate (250 ml)
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Type
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FILTRATION
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Details
|
The resulting precipitate is collected by vacuum filtration
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Type
|
WASH
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Details
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washed with water (300 ml)
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Type
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CUSTOM
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Details
|
dried
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Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1OC)OC)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |